molecular formula C18H20ClN3OS B14714522 Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- CAS No. 21484-48-0

Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)-

Cat. No.: B14714522
CAS No.: 21484-48-0
M. Wt: 361.9 g/mol
InChI Key: KJSVJCYNBUTMLM-UHFFFAOYSA-N
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Description

Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound with a unique structure that combines a morpholine ring with a chlorophenyl group and a cyclopentapyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps. One common method starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the p-chlorophenyl group through a substitution reaction. The final step involves the attachment of the morpholine ring via a thioacetyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-[(4-chlorophenyl)sulfonyl]-: This compound shares the morpholine and chlorophenyl groups but differs in the presence of a sulfonyl linkage instead of a thioacetyl group.

    Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

21484-48-0

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-morpholin-4-ylethanethione

InChI

InChI=1S/C18H20ClN3OS/c19-13-4-6-14(7-5-13)22-17-3-1-2-15(17)16(20-22)12-18(24)21-8-10-23-11-9-21/h4-7H,1-3,8-12H2

InChI Key

KJSVJCYNBUTMLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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